N4-(4-methylphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-methylphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted at the N1, N4, and N6 positions. The N1 position is occupied by a phenyl group, while the N4 and N6 positions are substituted with a 4-methylphenyl and prop-2-en-1-yl (allyl) group, respectively. Its structural features, such as the electron-donating methyl group on the N4 aryl substituent and the reactive allyl group at N6, suggest unique physicochemical and pharmacological characteristics compared to analogs .
Properties
IUPAC Name |
4-N-(4-methylphenyl)-1-phenyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6/c1-3-13-22-21-25-19(24-16-11-9-15(2)10-12-16)18-14-23-27(20(18)26-21)17-7-5-4-6-8-17/h3-12,14H,1,13H2,2H3,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHVLVDMIYIAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC=C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-methylphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzamidine hydrochloride with chalcones in a KOH-ethanol system, leading to the formation of the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N4-(4-methylphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with substituted phenyl groups. The synthesis typically involves multi-step reactions that include cyclization and functionalization processes. The structural characteristics of this compound include:
- Core Structure : A pyrazolo[3,4-d]pyrimidine framework, which is known for its biological activity.
- Substituents : The presence of a prop-2-en-1-yl group and a 4-methylphenyl group enhances its lipophilicity and biological interactions.
Anticancer Properties
Research has indicated that compounds similar to N4-(4-methylphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibit significant anticancer properties. For instance:
- VEGFR Inhibition : Compounds within the same class have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), a critical target in cancer therapy due to its role in angiogenesis. Studies demonstrate that these inhibitors can effectively reduce tumor growth by blocking blood supply to tumors .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been widely studied for their ability to combat various bacterial strains. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, indicating that modifications to the pyrazolo[3,4-d]pyrimidine structure could enhance antibacterial efficacy.
Anti-inflammatory Effects
Pyrazolo compounds are often explored for their anti-inflammatory properties. This compound may exhibit similar effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Neurological Applications
Recent studies suggest that pyrazolo derivatives could have neuroprotective effects. Their ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N4-(4-methylphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of the target compound with structurally related analogs from the literature:
Substituent Effects on Physical Properties
Key Observations:
Substituent Bulk and Polarity:
- The allyl group in the target compound introduces a reactive alkene moiety, which may enhance metabolic instability compared to saturated alkyl chains (e.g., ethyl in or methoxypropyl in ).
- Bulky substituents like isopropyl () reduce solubility, whereas polar groups (e.g., methoxypropyl in ) may improve aqueous solubility.
Electron-withdrawing groups (e.g., chloro in ) could alter binding affinity to enzymes like kinases.
Synthetic Yields:
- Microwave-assisted synthesis () achieves higher yields (84–86%) compared to conventional methods, though the target compound’s synthetic route is unspecified.
Structural and Spectroscopic Comparisons
NMR Data:
- Compounds with para-substituted aryl groups (e.g., 4-methylphenyl in the target compound) show distinct ^1H NMR signals for aromatic protons in the 7.0–8.5 ppm range, similar to N4-(4-methylbenzyl)-N3-phenyl derivatives (δ 7.2–8.3 ppm, ).
- Allyl substituents (target compound) exhibit characteristic ^13C NMR peaks for sp² carbons at ~115–135 ppm, comparable to prop-2-en-1-yl groups in other heterocycles .
Melting Points:
Pharmacological Implications
- Kinase Inhibition: N6-allyl groups may confer selectivity for ATP-binding pockets in kinases due to their ability to form covalent bonds with cysteine residues .
- Solubility Limitations: The low solubility of chloro- and methyl-substituted derivatives (e.g., 0.5 µg/mL in ) highlights challenges in drug development, which could extend to the target compound.
Biological Activity
N4-(4-methylphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its synthesis, mechanisms of action, and biological activities based on recent research findings.
Molecular Characteristics
- Molecular Formula : C22H24N6
- Molecular Weight : 372.5 g/mol
- IUPAC Name : 6-N,6-N-diethyl-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
- InChI Key : LJSQTRQLFVBJIV-UHFFFAOYSA-N
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of hydrazine derivatives with pyrimidine precursors under controlled conditions using solvents such as ethanol or pyridine. This process often requires refluxing to ensure complete reaction .
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in cell proliferation and signaling pathways. It targets molecular pathways that are critical in cancer progression, making it a candidate for anticancer therapies. The compound binds to the active sites of enzymes, preventing substrate access and subsequent catalytic activity .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines including colorectal carcinoma (HCT 116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7). The IC50 values for these activities range from 22.7 to 40.75 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HCT 116 | 22.7 |
| HepG2 | 30.5 |
| MCF-7 | 40.75 |
The selectivity indices indicate minimal cytotoxic effects on normal cell lines, suggesting a favorable therapeutic window .
Mechanistic Insights
Molecular docking studies have demonstrated that the antiproliferative activity is likely due to the establishment of intermolecular hydrogen bonds between the pyrazolo[3,4-d]pyrimidines and DNA topoisomerase, a common target for anticancer agents . Additionally, compounds derived from pyrazolo[3,4-d]pyrimidines have been reported to inhibit various kinases involved in cancer signaling pathways .
Case Studies and Research Findings
Several case studies have been published that further elucidate the biological activity of related pyrazolo[3,4-d]pyrimidines:
- EGFR Inhibition : A study found that certain derivatives exhibited potent inhibitory activity against epidermal growth factor receptor (EGFR), with IC50 values as low as 0.016 µM against wild-type EGFR . This highlights the potential for developing targeted therapies for cancers driven by EGFR mutations.
- Cell Cycle Arrest : Flow cytometric analyses indicated that some derivatives can induce apoptosis and arrest the cell cycle at S and G2/M phases, further supporting their role as anticancer agents .
- Diverse Biological Activities : Beyond anticancer effects, pyrazolo[3,4-d]pyrimidines have been shown to possess anti-inflammatory and antimicrobial properties . This broad spectrum of activity suggests potential applications in treating various diseases beyond cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
